2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol
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Overview
Description
2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a cyclopentanol moiety attached to a benzimidazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that compounds containing the imidazole moiety, such as this one, have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents can be influenced by environmental factors, which can in turn affect their action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1H-benzimidazole with cyclopentanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentanone.
Reduction: Formation of partially or fully hydrogenated benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the benzimidazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol: Similar structure but with an ethan-1-ol moiety instead of cyclopentan-1-ol.
2-(2-methyl-1H-1,3-benzodiazol-1-yl)methylbenzoic acid: Contains a benzoic acid group instead of cyclopentan-1-ol.
Uniqueness
2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol is unique due to the presence of the cyclopentan-1-ol moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-14-10-5-2-3-6-11(10)15(9)12-7-4-8-13(12)16/h2-3,5-6,12-13,16H,4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHILEJFLIAHKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCCC3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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